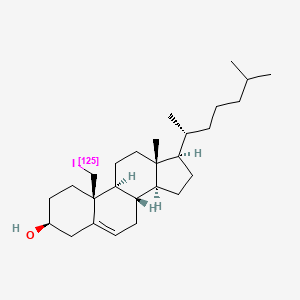

Iodocholesterol I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

19-Iodocholest-5-en-3 beta-ol. A cholesterol derivative usually substituted with radioactive iodine in the 19 position. The compound is an adrenal cortex scanning agent used in the assessment of patients suspected of having Cushing's syndrome, hyperaldosteronism, pheochromocytoma and adrenal remnants following total adrenalectomy.

Aplicaciones Científicas De Investigación

Tumor Localization and Imaging

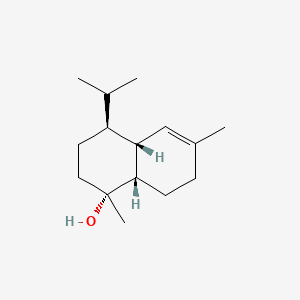

Iodocholesterol I-125, specifically 19-Iodocholesterol-125 I, has been synthesized and studied as a potential agent for imaging the adrenal gland and associated tumors. It shows less in vivo deiodination compared to previous radioiodinated steroids and exhibits behavior similar to natural steroids, with a significant concentration in the adrenal cortex of dogs, exceeding that in other organs (Counsell et al., 1970). Another study compares 19-iodocholesterol and 6-iodomethylnorcholesterol as adrenal-scanning agents, finding that 6-iodomethylnorcholesterol accumulates significantly more in the rat adrenal gland, suggesting its potential superiority for human use (Couch & Williams, 1977).

Synthetic Methods and Radioiodination

A study describes a method for preparing radioiodinated 6-[125 I]iodocholesterol for adrenal evaluation. This method involves a non-isotopic exchange reaction in a molten state, showing high radiochemical yield and purity, making it suitable for adrenal scanning or PET evaluation (El-Tawoosy, 2001).

Adrenal Cortex Imaging

19-Iodocholesterol has been used for imaging the adrenal cortex. Studies on 131I-19-iodocholesterol in hypertensive patients with aldosterone-producing adenomas showed asymmetric adrenal uptake, helping to locate the tumor before surgery (Hogan et al., 1976). Another study highlights the use of radiolabeled cholesterol in imaging adrenocortical adenomas, even without evidence of excessive steroid production, suggesting its potential for visualizing certain nonfunctioning adrenocortical adenomas (Rizza et al., 1978).

Organ and Tumor Imaging

19-Iodocholesterol has been explored for ovarian imaging in rats, showing that 125I-labeled 19-iodocholesterol is stored in ovaries, suggesting its potential for imaging ovaries in animals and possibly humans (Korn et al., 1980).

Other Research Applications

The compound has also been examined in the context of metabolic studies in familial hypercholesterolemia, providing insights into gene-dosage effects in vivo (Bilheimer et al., 1979), and in studying the uptake and degradation of lipoproteins by human trophoblastic cells (Winkel et al., 1980).

Propiedades

Número CAS |

30461-91-7 |

|---|---|

Nombre del producto |

Iodocholesterol I-125 |

Fórmula molecular |

C27H45IO |

Peso molecular |

510.5 g/mol |

Nombre IUPAC |

(3S,8S,9S,10S,13R,14S,17R)-10-((125I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28-2 |

Clave InChI |

FIOAEFCJGZJUPW-HEDRMPLKSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[125I])C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |

Sinónimos |

19 Iodocholesterol 19-Iodocholesterol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

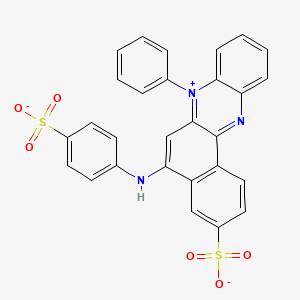

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1229160.png)

![2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester](/img/structure/B1229161.png)

![4-[[(2-methyl-5-nitro-1H-imidazol-4-yl)thio]methyl]-2-nitrophenol](/img/structure/B1229167.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyrazinecarboxamide](/img/structure/B1229170.png)

![2-[[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophen-2-yl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1229172.png)